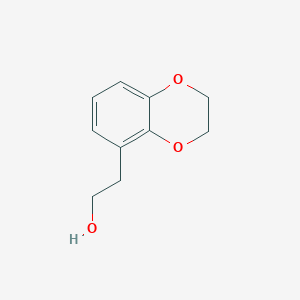

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol

CAS No.: 274910-22-4

Cat. No.: VC4688750

Molecular Formula: C10H12O3

Molecular Weight: 180.203

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 274910-22-4 |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.203 |

| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanol |

| Standard InChI | InChI=1S/C10H12O3/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3,11H,4-7H2 |

| Standard InChI Key | LVSNBQMNJUMKLD-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C=CC=C2O1)CCO |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol (CAS: 62590-71-0) has the molecular formula CHO and a molecular weight of 180.20 g/mol . Its structure consists of a 1,4-benzodioxane core (a benzene ring fused to a 1,4-dioxane ring) with a hydroxymethyl group (-CHCHOH) at the 5-position. The IUPAC name is 5-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine.

Key Identifiers:

| Property | Value |

|---|---|

| SMILES | OCCC1COc2ccccc2O1 |

| InChI Key | VRCHCDXHBXLNKZ-UHFFFAOYSA-N |

| Melting Point | Not reported (amorphous solid) |

| Boiling Point | ~300–320°C (estimated) |

The compound’s stability arises from the electron-rich benzodioxane system, which resists oxidation under ambient conditions .

Synthesis and Reaction Pathways

Primary Synthetic Route

The most common synthesis involves reducing 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid derivatives. A representative method from employs lithium aluminium hydride (LiAlH) in tetrahydrofuran (THF):

-

Starting Material: 2,3-Dihydrobenzo[1, dioxine-5-carboxylic acid (5.00 g, 28.0 mmol).

-

Reduction: LiAlH (2.13 g, 56.0 mmol) is added at 0°C, followed by 18-hour stirring at room temperature.

-

Workup: Quenching with water, extraction with ethyl acetate, and drying yield the product in 99% purity .

Alternative Approaches

-

Grignard Reaction: Reaction of 5-bromo-1,4-benzodioxane with ethylene oxide in the presence of magnesium .

-

Catalytic Hydrogenation: Reduction of 5-acetyl-1,4-benzodioxane using Pd/C and H .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol; insoluble in water .

-

Stability: Stable at room temperature for >2 years when stored in airtight containers away from light .

Spectroscopic Data

-

IR (KBr): Broad O-H stretch at 3248 cm, C-O-C asymmetric stretch at 1240 cm .

-

H NMR (400 MHz, CDCl): δ 6.85–6.70 (m, 3H, aromatic), 4.25 (s, 4H, dioxane CH), 3.72 (t, 2H, -CHOH), 2.80 (t, 2H, -CH-) .

Applications in Drug Discovery

Intermediate for Sulfonamide Derivatives

This ethanol derivative serves as a precursor for antibacterial sulfonamides. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Figure 1) showed inhibitory activity against E. coli and S. aureus (MIC = 8–16 µg/mL) .

-

React with p-toluenesulfonyl chloride in aqueous NaCO.

-

Alkylate with halides (e.g., 2-bromoethyl) using LiH in DMF.

Enzyme Inhibition

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume